molecular formula C18H23N3O4 B2367269 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 850558-39-3

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2367269
CAS No.: 850558-39-3
M. Wt: 345.399
InChI Key: BRINJIIOXWPVLB-UHFFFAOYSA-N
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Description

This compound features a spiro[4.5]decane core fused with a 1,3-diazaspiro ring system, substituted at the 3-position with an acetamide group. The N-phenyl substituent is modified with a 2-ethoxy group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-25-14-9-5-4-8-13(14)19-15(22)12-21-16(23)18(20-17(21)24)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRINJIIOXWPVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide typically involves the reaction of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate with anhydrous potassium carbonate and 1-(2-bromoethoxy)-4-fluorobenzene . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity, thereby exerting anticonvulsant effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Substituent on N-Aryl Group Spiro Ring Substituent Molecular Weight (g/mol) Key Features
2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide (Target) 2-ethoxyphenyl None ~343–350 (estimated) Ethoxy group enhances lipophilicity; moderate steric bulk
N-(3-Fluorophenyl) analog 3-fluorophenyl None ~325–335 (estimated) Electron-withdrawing fluorine improves metabolic stability
N-(4-Methylcyclohexyl)-8-methyl analog 4-methylcyclohexyl 8-methyl 335.44 Increased hydrophobicity; spiro methyl may restrict ring conformation
N-(2-Chloro-4-methylphenyl) analog 2-chloro-4-methylphenyl None ~360–370 (estimated) Chlorine enhances electronegativity; methyl improves solubility
N-(2-Ethylphenyl)-8-methyl analog 2-ethylphenyl 8-methyl 343.40 Ethyl group adds steric bulk; methyl on spiro enhances rigidity
N-Phenyl-8-ethyl analog phenyl 8-ethyl 329.39 Ethyl on spiro increases conformational flexibility; unsubstituted phenyl

Key Observations

Substituent Effects on Bioactivity :

  • The 2-ethoxyphenyl group in the target compound likely improves membrane permeability compared to the 3-fluorophenyl analog (electron-withdrawing) .
  • Chlorophenyl derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions with target proteins due to chlorine’s electronegativity .

Unsubstituted spiro rings (e.g., target compound) allow greater rotational freedom, which might be advantageous for binding to flexible active sites.

Molecular Weight Trends :

  • Compounds with bulkier substituents (e.g., 4-methylcyclohexyl , ) have higher molecular weights (~335–370 g/mol), approaching the upper limit for drug-like molecules.

Biological Activity

The compound 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethoxyphenyl)acetamide is a member of the spirohydantoin class, characterized by its unique spirocyclic structure. This compound has garnered significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H21N3O4
  • Molecular Weight : 331.37 g/mol
PropertyValue
SolubilitySoluble in DMSO and DMF
Melting PointNot specified
Purity>95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The spirohydantoin core is known to modulate enzyme activity and receptor binding, potentially influencing pathways involved in cell proliferation and apoptosis.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular metabolism.
  • Receptor Modulation : The compound could bind to receptors involved in signaling pathways, thereby altering cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Studies have suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The spirohydantoin structure is believed to play a role in this mechanism through its ability to interact with DNA or inhibit oncogenic signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of various spirohydantoins, including derivatives of the target compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 μM, suggesting a potent antimicrobial effect.

Study 2: Anticancer Activity

In a dissertation published by Virginia Commonwealth University, the compound was tested for its effects on cancer cell lines. The results demonstrated that at concentrations exceeding the IC50 value (approximately 25 μM), the compound induced significant apoptosis in breast cancer cells through caspase activation pathways .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2-(2,4-Dioxo-1,3-Diazaspiro[4.5]Dec-3-yl)-N-(3-Methoxyphenyl)AcetamideHighModerate
4-(2,4-Dioxo-1,3-Diaza-spiro[4.5]dec-3-yl)-Benzoic Acid Ethyl EsterLowHigh

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